Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a tert-butyl ester group, an aminomethyl group, and a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and an amine source.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the aminomethyl group to a halide, which can then undergo further substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halides and subsequent substituted products.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions with molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a tert-butyl ester. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Biological Activity
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors and enzymes within the central nervous system. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1780781-02-3
The compound features a unique bicyclo[3.2.1]octane structure, characterized by an aminomethyl group and a tert-butyl ester functional group. These structural elements contribute to its biological activity by facilitating specific binding interactions with molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation, cognition, and motor control.
- Enzyme Modulation : It may also affect enzymatic activities, impacting metabolic pathways and cellular signaling processes.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Neuropharmacological Effects : Research indicates that this compound can influence neurotransmission, which is critical for developing treatments for neurological disorders such as depression and anxiety disorders .
- Binding Affinity Studies : In vitro studies have demonstrated that this compound exhibits significant binding affinity for specific receptors involved in neurotransmitter signaling, suggesting its potential as a therapeutic agent.
-
Case Studies :
- A study involving animal models showed that administration of the compound led to observable changes in behavior consistent with alterations in serotonin and dopamine signaling pathways .
- Clinical trials are underway to evaluate its efficacy in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) due to its modulatory effects on neurotransmitter systems .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other bicyclic compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C12H22N2O2 | Different amino group positioning |
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane | C13H24N2O3 | Hydroxymethyl group instead of aminomethyl |
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(aminomethyl) | C12H19N2O2 | Lacks tert-butyl ester functionality |
Applications in Drug Development
This compound is being explored for various applications:
- Drug Design : Its unique structural features make it a valuable scaffold for designing new pharmacological agents targeting neurological conditions.
- Biological Research : The compound serves as a tool for investigating the mechanisms of neurotransmission and enzyme function, aiding in the understanding of complex biological processes.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-4-5-13(6-10,8-14)9-15/h10H,4-9,14H2,1-3H3 |
InChI Key |
AJJJIXHZQXEYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CN |
Origin of Product |
United States |
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